1-ethyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-3-methyl-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one
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Overview
Description
1-ethyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-3-methyl-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one is a complex organic compound that belongs to the class of pyrazolo[4,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the fluorobenzyl and thiophen-2-ylmethyl groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1-ethyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-3-methyl-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one involves multiple steps, including the formation of the pyrazolo[4,3-d]pyrimidine core and subsequent functionalization. . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
1-ethyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-3-methyl-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups like carbonyls or nitro groups.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as the Sonogashira coupling, can be used to form carbon-carbon bonds, expanding the molecular framework.
Scientific Research Applications
1-ethyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-3-methyl-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-ethyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-3-methyl-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or activate specific signaling pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
1-ethyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-3-methyl-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one can be compared with other similar compounds, such as:
Benzo[b]thiophene derivatives: These compounds share structural similarities and exhibit similar biological activities.
Pyrazolo[4,3-d]pyrimidine derivatives: These compounds have a similar core structure and are studied for their diverse biological activities.
Thiophene-based compounds: These compounds are known for their applications in organic electronics and materials science.
Properties
IUPAC Name |
1-ethyl-5-[(3-fluorophenyl)methylsulfanyl]-3-methyl-6-(thiophen-2-ylmethyl)pyrazolo[4,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4OS2/c1-3-25-18-17(13(2)23-25)22-20(28-12-14-6-4-7-15(21)10-14)24(19(18)26)11-16-8-5-9-27-16/h4-10H,3,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQKFLKAZPXGLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CS3)SCC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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